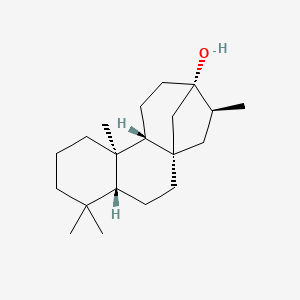

13-Hydroxystevane

Description

Contextualization within the Diterpenoid Chemical Landscape

Diterpenoids are a class of organic compounds composed of four isoprene (B109036) units, resulting in a C20 hydrocarbon backbone. Their structural diversity is immense, arising from various cyclization patterns and subsequent functionalizations. nih.govnih.gov This class of compounds is broadly categorized based on their carbon skeletons, which include, but are not limited to, labdane, abietane, kaurane (B74193), and stevane types. nih.gov Diterpenoids are predominantly of plant and fungal origin and exhibit a wide range of biological activities, making them a fertile ground for drug discovery and development.

The stevane skeleton is a tetracyclic diterpenoid core that is structurally related to the kaurane and beyerane (B1241032) frameworks. The defining feature of the stevane scaffold is its unique bridged and fused ring system. The introduction of functional groups, such as hydroxyl (-OH) groups, at various positions on this skeleton can significantly influence the molecule's polarity, reactivity, and biological properties. 13-Hydroxystevane, as its name implies, is a derivative of the stevane core featuring a hydroxyl group at the C-13 position. This modification is of particular interest to chemists as it provides a site for further chemical transformations and can modulate the molecule's interaction with biological targets.

Historical Trajectory of Stevane Research and its Chemical Significance

Research into stevane-type diterpenoids is intrinsically linked to the study of compounds from the plant Stevia rebaudiana, from which the well-known natural sweetener stevioside (B1681144) is derived. Stevioside itself is a glycoside of the kaurane-type diterpenoid, steviol (B1681142). Under certain acidic conditions, steviol can undergo a skeletal rearrangement to form isosteviol (B191626), which possesses the stevane carbon framework. This acid-catalyzed rearrangement from an ent-kaurane to a stevane skeleton has been a subject of significant academic interest, providing insights into reaction mechanisms and the inherent reactivity of these complex natural products.

The chemical significance of the stevane skeleton lies in its unique three-dimensional structure and its potential as a chiral building block in organic synthesis. The rigid, polycyclic nature of the stevane core makes it an attractive scaffold for the development of new molecules with defined stereochemistry. Researchers have explored various chemical modifications of the stevane framework to create libraries of new compounds for biological screening.

Fundamental Relevance of 13-Hydroxystevane within Natural Product Chemistry

While extensive research has been conducted on the parent stevane skeleton and its more common derivatives, detailed studies focusing specifically on 13-Hydroxystevane are less prevalent in the mainstream scientific literature. However, its importance can be inferred from the general principles of medicinal and natural product chemistry. The presence of a hydroxyl group offers a handle for synthetic chemists to introduce other functional groups, enabling the creation of novel derivatives with potentially enhanced or altered biological activities. Furthermore, the study of such specific derivatives contributes to a more comprehensive understanding of the structure-activity relationships within the stevane class of diterpenoids. The characterization of 13-Hydroxystevane, including its spectroscopic data, would be crucial for its unambiguous identification if isolated from a natural source or synthesized in the laboratory. nih.gov

Data Tables

Table 1: Classification of Selected Diterpenoid Skeletons

| Diterpenoid Class | Parent Skeleton | Key Structural Features |

| Labdane | Labdane | Bicyclic precursor to many other diterpenoids |

| Abietane | Abietane | Tricyclic, commonly found in conifers |

| Kaurane | Kaurane | Tetracyclic with a characteristic bridged system |

| Stevane | Stevane | Tetracyclic, rearranged kauranoid skeleton |

| Daphnane | Daphnane | Tricyclic with a 5/7/6 ring system nih.gov |

| Myrsinane | Myrsinane | Rearranged polycyclic systems derived from lathyrane mdpi.com |

Table 2: General Properties of Stevane-type Diterpenoids

| Property | Description |

| Chemical Formula (Stevane) | C20H34 |

| Molar Mass (Stevane) | 274.49 g/mol |

| Key Functional Groups | Primarily a hydrocarbon skeleton, but derivatives can possess hydroxyls, carboxyls, etc. |

| Solubility | Generally soluble in nonpolar organic solvents. Hydroxylated derivatives like 13-Hydroxystevane would exhibit increased polarity. |

| Spectroscopic Signatures | Complex ¹H and ¹³C NMR spectra due to the polycyclic nature. nih.gov Specific shifts would be indicative of the substitution pattern. |

Properties

CAS No. |

5749-44-0 |

|---|---|

Molecular Formula |

C20H34O |

Molecular Weight |

290.5 g/mol |

IUPAC Name |

5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecan-13-ol |

InChI |

InChI=1S/C20H34O/c1-14-12-19-10-6-15-17(2,3)8-5-9-18(15,4)16(19)7-11-20(14,21)13-19/h14-16,21H,5-13H2,1-4H3 |

InChI Key |

YGTSTEIKPUXITK-UHFFFAOYSA-N |

SMILES |

CC1CC23CCC4C(CCCC4(C2CCC1(C3)O)C)(C)C |

Isomeric SMILES |

C[C@H]1C[C@@]23CC[C@H]4[C@]([C@@H]2CC[C@@]1(C3)O)(CCCC4(C)C)C |

Canonical SMILES |

CC1CC23CCC4C(CCCC4(C2CCC1(C3)O)C)(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Kauran-13-ol; |

Origin of Product |

United States |

Origin and Isolation Methodologies of 13 Hydroxystevane

Natural Occurrence and Botanical Sources of 13-Hydroxystevane and Related Stevanes

13-Hydroxystevane has been identified as a constituent of the essential oil derived from the sawdust of the Hinoki cypress, Chamaecyparis obtusa. frontiersin.orgsci-hub.se This coniferous tree, native to Japan, is a recognized source of a variety of secondary metabolites, including a rich array of terpenoids. researchgate.netnih.govmdpi.com The essential oil of Chamaecyparis obtusa is a complex mixture of compounds, and the presence of 13-Hydroxystevane within it points to the biosynthetic pathways in this plant that produce the stevane carbon skeleton. frontiersin.orgsci-hub.se

Stevane-type diterpenoids are structurally related to the more widely known kaurane (B74193) diterpenoids, which are prominently found in the plant Stevia rebaudiana. sci-hub.seresearchgate.net Stevia rebaudiana is renowned for its sweet-tasting steviol (B1681142) glycosides, which are derivatives of the diterpene steviol (13-hydroxy-ent-kaur-16-en-19-oic acid). researchgate.net The structural relationship between stevane and kaurane skeletons suggests a potential, though not yet fully elucidated, biochemical link in their formation within the plant kingdom.

While the primary documented source of 13-Hydroxystevane is Chamaecyparis obtusa, the broader class of stevane diterpenoids and their isomers have been associated with various plant species, often as minor components alongside other diterpenoids. The study of these compounds is an active area of phytochemical research.

Advanced Chromatographic Separation Techniques for 13-Hydroxystevane Isolation

The isolation of specific diterpenoids like 13-Hydroxystevane from a complex natural extract, such as an essential oil, necessitates the use of advanced chromatographic techniques. nih.gov These methods separate compounds based on their differing physical and chemical properties.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the separation of diterpenoids. nih.govnih.gov For compounds like 13-Hydroxystevane, a reversed-phase HPLC setup is commonly employed. In this method, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the compounds between the two phases. Gradient elution, where the composition of the mobile phase is varied over time, is often used to achieve optimal separation of the various components in the extract.

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful tool, particularly for the analysis of volatile compounds in essential oils. researchgate.netthegoodscentscompany.comresearchgate.net In GC, the sample is vaporized and passed through a column with a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. The coupled mass spectrometer then fragments the eluted compounds and provides a mass spectrum, which aids in their identification. The identification of 13-Hydroxystevane in Chamaecyparis obtusa essential oil was achieved using GC-MS. frontiersin.orgsci-hub.se

Other chromatographic methods that can be applied to the separation of diterpenoids include Column Chromatography and Thin-Layer Chromatography (TLC), which are often used for initial fractionation and purification steps. slideshare.net

Extraction and Purification Protocols in Academic Research Settings

The initial step in isolating 13-Hydroxystevane in a research setting involves the extraction of the essential oil from the botanical source, Chamaecyparis obtusa. A common method for this is hydrodistillation or steam distillation of the plant material, such as sawdust. frontiersin.orgsci-hub.se

Following extraction, a multi-step purification protocol is typically implemented. This process often begins with a preliminary separation using column chromatography. The crude extract is loaded onto a column packed with a solid adsorbent (stationary phase), and a solvent or solvent mixture (mobile phase) is passed through the column to elute the compounds at different rates.

The fractions collected from column chromatography that are enriched in the target compound, 13-Hydroxystevane, are then subjected to further purification using more refined techniques like preparative HPLC. This allows for the isolation of the compound in a highly pure form.

The purity and identity of the isolated 13-Hydroxystevane are confirmed through analytical techniques such as analytical HPLC, GC-MS, and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide detailed information about the compound's structure and purity.

Data Tables

Table 1: Botanical Sources of 13-Hydroxystevane and Related Compounds

| Compound Class | Specific Compound | Botanical Source |

| Stevane Diterpenoid | 13-Hydroxystevane | Chamaecyparis obtusa frontiersin.orgsci-hub.se |

| Kaurane Diterpenoid | Steviol | Stevia rebaudiana researchgate.net |

| Kaurane Diterpenoid | Stevioside (B1681144) | Stevia rebaudiana researchgate.net |

| Kaurane Diterpenoid | Rebaudioside A | Stevia rebaudiana researchgate.net |

Table 2: Chromatographic Techniques for Diterpenoid Isolation

| Technique | Principle of Separation | Application in Diterpenoid Isolation |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary phase and a liquid mobile phase. nih.gov | High-resolution separation and purification of individual diterpenoids. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. researchgate.netthegoodscentscompany.com | Identification and quantification of volatile diterpenoids in essential oils. researchgate.net |

| Column Chromatography | Differential adsorption on a solid stationary phase with elution by a liquid mobile phase. slideshare.net | Initial fractionation of crude plant extracts. |

| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material based on differential migration with a solvent. slideshare.net | Rapid analysis of fractions and monitoring of reaction progress. |

Synthetic Chemistry and Methodological Innovations for 13 Hydroxystevane

Total Synthesis Strategies towards the Stevane Core Architecture

The total synthesis of the stevane carbon skeleton is a formidable task that has prompted the development of innovative chemical strategies. While a direct total synthesis of 13-hydroxystevane is not extensively documented, approaches to the core architecture and related diterpenoids highlight key methodological advancements. These strategies often focus on the convergent assembly of complex fragments and the stereocontrolled formation of the intricate ring system.

Catalytic and Stoichiometric Reaction Sequences

Modern synthetic chemistry prioritizes the use of catalytic reactions to enhance efficiency, reduce waste, and achieve high levels of selectivity, a principle central to green chemistry. documentsdelivered.comorientjchem.orgnih.gov Catalytic reagents are generally superior to stoichiometric ones as they are required in small amounts and can facilitate transformations multiple times, improving atom economy. documentsdelivered.comorientjchem.org In contrast, stoichiometric reactions require at least a one-to-one molar ratio with the starting material, often generating significant waste. documentsdelivered.com

In the context of constructing complex natural product skeletons like the stevane core, both catalytic and stoichiometric processes are indispensable.

Key Reaction Types in Complex Synthesis:

| Reaction Type | Description | Advantage/Application |

| Catalytic Hydrogenation | Reduction of functional groups (e.g., ketones, alkenes) using H₂ gas and a metal catalyst (e.g., Palladium on carbon). orientjchem.org | High efficiency, clean conversion with minimal waste. Used for saturation or deprotection steps. |

| Cross-Coupling Reactions | Formation of carbon-carbon bonds using a metal catalyst (e.g., Palladium) to connect two different fragments. researchgate.net | Convergent assembly of complex molecules from simpler, readily available building blocks. |

| Oxidative Cyclization | Formation of a ring system accompanied by an oxidation reaction, often catalyzed by metals or reagents like iodine. researchgate.net | Efficient construction of heterocyclic and carbocyclic cores. |

| Stoichiometric Reductions | Use of hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) in stoichiometric amounts to reduce functional groups. researchgate.netnih.gov | Powerful and predictable reductions, often used when catalytic methods are not suitable. |

For instance, the synthesis of various flavone (B191248) skeletons has been achieved using catalytic amounts of reagents like n-tetrabutylammonium tribromide, palladium acetate, and copper iodide (CuI) for oxidative coupling and annulation reactions. researchgate.net Similarly, the construction of polycyclic systems often relies on palladium-catalyzed C-H activation cascades or rhodium-catalyzed ring expansions, which offer efficient routes to complex cores. nih.govnih.gov These catalytic methods stand in contrast to stoichiometric processes, such as the use of excess reagents in older synthetic routes, which can complicate purification and catalyst recycling. rsc.org

Diastereoselective and Enantioselective Synthesis Approaches

Achieving the correct three-dimensional structure is paramount in natural product synthesis. Diastereoselective and enantioselective methods are employed to control the formation of stereocenters.

Diastereoselective Synthesis : This approach controls the relative stereochemistry between multiple chiral centers within a molecule. For example, the synthesis of the tetracyclic core of nakadomarin A utilizes a diastereoselective nitrone/cyclopropane cycloaddition to establish the desired pyrrolidine (B122466) ring with high stereocontrol. researchgate.net Similarly, diastereoselective tandem reactions have been developed to access the core structure of other complex natural products. organic-chemistry.org

Enantioselective Synthesis : This ensures the formation of a single enantiomer (one of two mirror-image forms) of a chiral molecule. This is often accomplished using chiral catalysts or auxiliaries. An example is the enantioselective synthesis of (+)-pervilleine B, where lactam activation strategies were used to construct functionalized tropane (B1204802) ring systems with high enantiopurity. rsc.org The development of enantioselective methods for creating key building blocks, such as through asymmetric hydrogenation, is a critical aspect of modern total synthesis.

Approaches toward related diterpenoid skeletons, such as the cyathane diterpenoids, have successfully employed catalytic asymmetric intramolecular cyclopropanation as a key step to build the complex [5-6-7] tricyclic carbon skeleton enantioselectively. Such strategies could be conceptually adapted for the construction of the stevane framework.

Semisynthesis of 13-Hydroxystevane from Natural Precursors

Given the structural complexity of 13-hydroxystevane, semisynthesis from readily available natural products is a more practical and widely explored route. This approach leverages the existing chiral framework of a natural precursor, significantly reducing the number of synthetic steps required.

Chemical Transformations of ent-Kaurene (B36324) and Related Diterpenoids

ent-Kaurene is a tetracyclic diterpene hydrocarbon and a biosynthetic precursor to the gibberellins (B7789140). It shares the ent-kaurane skeleton with steviol (B1681142), making it a suitable starting point for semisynthesis. The chemical conversion of related diterpenoids, such as enmein, into ent-kaurene derivatives has been established, demonstrating the feasibility of skeletal interconversions within this class of compounds. documentsdelivered.com

The core transformation required to access the stevane skeleton from an ent-kaurane precursor is a Wagner-Meerwein rearrangement. This acid-catalyzed rearrangement modifies the C/D ring system, converting the bicyclo[3.2.1]octane moiety of the kaurane (B74193) skeleton into the bridged bicyclo[3.2.1]octane system characteristic of stevane. This rearrangement typically involves the migration of the C-16-C-15 bond to C-13, with the concurrent formation of a new bond between C-16 and C-12, effectively rearranging the five-membered D-ring.

Derivatization from Steviol Glycosides and Analogues

The most abundant and economically viable precursors for 13-hydroxystevane are steviol glycosides, extracted from the leaves of the Stevia rebaudiana plant. nih.gov The basic structure of these compounds is the diterpenoid ent-kaur-16-en-13-ol-19-oic acid, known as steviol. Steviol already contains the required hydroxyl group at the C-13 position.

The synthesis of 13-hydroxystevane from steviol involves two primary transformations:

Skeletal Rearrangement : Similar to the transformation of ent-kaurene, steviol can be induced to undergo an acid-catalyzed Wagner-Meerwein rearrangement. This converts the ent-kaurane skeleton directly into the stevane skeleton, preserving the C-13 hydroxyl group.

Reduction of the Carboxylic Acid : The C-19 carboxylic acid of the steviol precursor must be reduced to a methyl group to yield the final 13-hydroxystevane structure.

The glycosylation at the C-13 hydroxyl group in many steviol glycosides can be challenging to handle synthetically, but enzymatic and chemical methods have been developed to modify these sugar units or to cleave them to yield the steviol aglycone. nih.govnih.gov Once obtained, the steviol aglycone serves as the direct precursor for the skeletal rearrangement to the stevane core.

Development of Novel Synthetic Routes and Reaction Mechanisms

The pursuit of more efficient and versatile methods for constructing complex molecular architectures continually drives innovation in synthetic chemistry. For the stevane skeleton, research into novel synthetic routes focuses on the rapid assembly of the core ring system.

Key areas of development include:

Cascade Reactions : These are multi-step reactions that occur in a single pot, where the product of one reaction becomes the substrate for the next. The development of cascade reactions to form polyheterocyclic systems via C-H activation represents a powerful strategy for building molecular complexity quickly. nih.gov

Ring Expansion/Contraction Reactions : Methods for expanding existing rings offer powerful ways to build the seven- and eight-membered rings found in many complex diterpenoids. nih.gov For instance, rhodium-catalyzed ring expansion reactions can be used to synthesize medium-sized rings from smaller, more accessible cyclic precursors. nih.gov

Novel Cycloadditions : The inverse electron-demand Diels-Alder (iEDDA) reaction is a powerful tool for constructing six-membered rings. Exploring novel diene and dienophile partners can lead to new pathways for assembling core structures. The development of reactions like the nitrone/cyclopropane cycloaddition provides new diastereoselective routes to key heterocyclic building blocks that can be incorporated into larger structures. researchgate.net

The mechanisms of these reactions are a subject of intense study. Understanding how a catalyst or reagent functions allows chemists to optimize conditions and design more selective and efficient syntheses. For example, the mechanism of the Stephen aldehyde synthesis, which converts nitriles to aldehydes via an iminium salt intermediate, is well-established and allows for its reliable application in synthesis. nih.gov While not directly used for the stevane core, the principles of controlling reactive intermediates are broadly applicable.

Rational Design and Synthesis of 13-Hydroxystevane Analogues

The rational design of 13-hydroxystevane (steviol) analogues is primarily driven by the desire to modulate its biological activity and physicochemical properties. While much of the research has historically focused on modifying the glycosylation patterns at the C-13 hydroxyl and C-19 carboxyl groups to enhance sweetness and taste profile, a growing body of work is exploring non-glycosidic modifications to tap into its therapeutic potential. nih.gov The chemical synthesis of these analogues presents unique challenges, particularly concerning the sterically hindered tertiary hydroxyl group at C-13. nih.gov

Strategic Modifications at the C-13 Position:

The C-13 hydroxyl group is a key target for structural modification. Its tertiary nature makes direct chemical reactions challenging, often requiring carefully selected reagents and reaction conditions to avoid undesired side reactions, such as rearrangement of the exocyclic double bond. nih.gov

Enzymatic and Chemical Glycosylation:

A primary strategy for modifying the C-13 position involves the attachment of various sugar moieties. This is often achieved through enzymatic transglycosylation using enzymes like cyclodextrin (B1172386) glycosyltransferases (CGTases) or UDP-glucosyltransferases (UGTs). nih.govmdpi.com These biocatalytic methods offer high regioselectivity, allowing for the controlled addition of glucose or other sugar units to the C-13 hydroxyl group. nih.gov The number and type of sugar residues at this position have been shown to significantly influence the sweetness intensity and quality of the resulting steviol glycosides. nih.govresearchgate.net

Chemical glycosylation of the C-13 tertiary hydroxyl group is more complex due to its low reactivity and the potential for acid-catalyzed side reactions. nih.gov However, successful chemical syntheses have been reported, often employing specialized glycosyl donors and promotors at low temperatures to achieve the desired linkage. nih.gov

Synthesis of Non-Glycosidic Analogues:

The exploration of non-glycosidic analogues of 13-hydroxystevane is a burgeoning area of research aimed at developing compounds with novel biological activities. These synthetic efforts often focus on creating ether and ester linkages at the C-13 position.

Esterification: The C-13 hydroxyl group can be acylated to form esters. This can be achieved by reacting 13-hydroxystevane with various acyl chlorides or anhydrides in the presence of a suitable base. The choice of the acyl group can be used to modulate the lipophilicity and other physicochemical properties of the resulting analogue.

Etherification: The formation of ether linkages at the C-13 position introduces a stable modification. This can be accomplished through reactions such as the Williamson ether synthesis, where the deprotonated C-13 hydroxyl group acts as a nucleophile to displace a leaving group from an alkyl halide.

Modifications at Other Positions:

In addition to the C-13 position, the C-19 carboxylic acid and the exocyclic double bond at C-16/C-17 are also common sites for modification to create diverse analogues. The C-19 carboxyl group can be converted to esters, amides, or reduced to an alcohol, while the double bond can be hydrogenated or functionalized through various addition reactions. nih.gov

Research Findings and Structure-Activity Relationships:

The synthesis of various 13-hydroxystevane analogues has led to the discovery of compounds with interesting biological profiles. For instance, the reduction of the exocyclic double bond has been shown to decrease the sweetness of steviol glycosides, highlighting the importance of this structural feature for taste. nih.gov

The tables below summarize some of the key synthetic modifications of the 13-hydroxystevane scaffold and the resulting analogues.

Table 1: Synthetic Analogues of 13-Hydroxystevane via C-13 Modification

| Analogue Type | Modification Strategy | Key Reagents/Enzymes | Resulting Moiety at C-13 | Reference |

|---|---|---|---|---|

| Glycosides | Enzymatic Transglycosylation | Cyclodextrin Glycosyltransferase (CGTase) | Oligosaccharide chains | mdpi.com |

| Glycosides | Enzymatic Glycosylation | UDP-Glucosyltransferase (UGT) | Monosaccharide or disaccharide | nih.gov |

| Glycosides | Chemical Glycosylation | Glycosyl donors, low temperature | Specific glycosidic linkages | nih.gov |

| Esters | Acylation | Acyl chlorides, anhydrides | Ester group |

Table 2: Biological Activity of Selected 13-Hydroxystevane Analogues

| Analogue/Derivative | Modification | Biological Activity/Property | Reference |

|---|---|---|---|

| Steviol Glycosides | Glycosylation at C-13 and C-19 | High-intensity sweetness | nih.gov |

| Hydrogenated Steviol Glycosides | Reduction of C-16/C-17 double bond | Decreased sweetness | nih.gov |

The continued exploration of synthetic methodologies for the modification of 13-hydroxystevane holds significant promise for the development of new chemical entities with tailored properties, extending its utility far beyond the realm of natural sweeteners.

Biosynthetic Pathways and Metabolic Interconversions of 13 Hydroxystevane

Elucidation of Precursors and Enzymatic Steps in Stevane Biosynthesis

The biosynthesis of the core stevane structure, a kaurane-type diterpene, is initiated in plastids from the general terpenoid pathway. The formation of this tetracyclic hydrocarbon skeleton is a critical juncture that directs carbon flux toward a wide range of specialized diterpenoids. nih.govnih.gov The process involves two main stages of cyclization, followed by a series of oxidative modifications to yield the final products. maxapress.com

The key enzymatic players in the early stages of this pathway are diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (P450s). nih.govnih.gov In higher plants, the biosynthesis of gibberellins (B7789140) (GAs), which shares its early steps with stevane compounds, relies on the sequential action of ent-kaurene (B36324) synthase (KS) and ent-kaurene oxidase (KO). nih.gov

The journey to 13-Hydroxystevane begins with Geranylgeranyl Pyrophosphate (GGPP), a 20-carbon isoprenoid that serves as the universal precursor for all diterpenoids. researchgate.netwikipedia.org GGPP is formed from the condensation of farnesyl pyrophosphate (FPP) and one unit of isopentenyl pyrophosphate (IPP). wikipedia.orgnih.gov

The biosynthesis of the characteristic tetracyclic kaurane (B74193) skeleton from the linear GGPP molecule occurs via a two-step cyclization cascade catalyzed by two distinct diTPSs: nih.govmaxapress.com

Step 1: GGPP is first converted to a bicyclic intermediate, ent-copalyl diphosphate (B83284) (ent-CPP). This reaction is catalyzed by the enzyme ent-copalyl diphosphate synthase (CPS), which is a class II diTPS. researchgate.netresearchgate.net

Step 2: The intermediate ent-CPP is then transformed by a class I diTPS, ent-kaurene synthase (KS), into the tetracyclic hydrocarbon ent-kaurene. maxapress.comwikipedia.org This step involves further cyclization and rearrangement of the ent-CPP molecule. maxapress.com

This two-step cyclization is a conserved process in the biosynthesis of gibberellins and related diterpenoids across the plant kingdom. nih.govmaxapress.com

Following the formation of the ent-kaurene skeleton, a series of oxidative reactions occur, which are primarily catalyzed by cytochrome P450-dependent monooxygenases. nih.govwikipedia.org

ent-Kaurene Synthase (KS): This enzyme exhibits high specificity for its substrate, ent-CPP, to produce ent-kaurene. maxapress.comwikipedia.org While some primitive plant KS enzymes show broader substrate recognition, those in higher plants involved in gibberellin biosynthesis are highly specific to ensure the correct stereochemical outcome for the hormone pathway. researchgate.net The enzyme itself does not perform hydroxylation but creates the substrate for subsequent oxidation steps. wikipedia.org

ent-Kaurene Oxidase (KO): This enzyme is a key player in the modification of the ent-kaurene backbone. nih.govwikipedia.org It is a member of the CYP701 family of cytochrome P450s and typically catalyzes the three-step oxidation of the C-19 methyl group of ent-kaurene to a carboxylic acid, forming ent-kaurenoic acid. frontiersin.org This process proceeds through ent-kaurenol (B36349) and ent-kaurenal (B36371) intermediates. wikipedia.org

The specific hydroxylation at the C-13 position to form compounds like steviol (B1681142) (ent-13-hydroxykaur-16-en-19-oic acid) is catalyzed by a different P450 enzyme, ent-kaurenoic acid 13-hydroxylase (KAH), which belongs to the CYP71C family. This enzyme acts on ent-kaurenoic acid, introducing a hydroxyl group at the C-13 position. Therefore, the formation of a 13-hydroxystevane structure is the result of the sequential action of CPS, KS, KO (for C-19 oxidation), and KAH (for C-13 hydroxylation). Some studies have shown that certain KO enzymes can have broader functions; for instance, a KO from Tripterygium wilfordii was found to oxidize hydroxylated kaurane derivatives, indicating functional plasticity among these enzymes. frontiersin.org

Comparative Analysis of Diterpenoid Biosynthetic Diversification

The biosynthesis of ent-kaurene represents a significant metabolic branch point, leading not only to essential plant hormones like gibberellins but also to a vast array of specialized diterpenoids with species-specific roles. nih.govnih.gov This chemical diversity is largely generated by the evolution of diTPSs and the subsequent decorating enzymes, particularly cytochrome P450s. nih.govresearchgate.net

In many plants, the core diterpenoid pathway has been adapted to produce chemical defenses against herbivores and pathogens. nih.gov For example, rice and maize produce distinct blends of antimicrobial diterpenoid phytoalexins that are crucial for disease resistance. nih.gov The diversification arises from:

Modularity of Diterpene Synthases: Plants employ combinations of class II and class I diTPSs to generate different diterpene skeletons from GGPP. nih.gov Engineering new combinations of these enzymes can even lead to the biosynthesis of novel diterpene structures not found in nature. nih.gov

Functionalization by P450s: After the core skeleton is formed, P450s and other enzymes introduce various functional groups (e.g., hydroxyls, ketones, carboxyls) at different positions on the ring structure. This functionalization is a major driver of the chemical diversity and biological activity of the final compounds. researchgate.net

The stevane pathway, leading to steviol and its glycosides in Stevia rebaudiana, is a prime example of this diversification, where the gibberellin pathway has been co-opted and extended with additional hydroxylation and glycosylation steps to produce high-value specialized metabolites.

Molecular and Genetic Underpinnings of Biosynthetic Enzyme Regulation

The production of 13-Hydroxystevane and related compounds is tightly regulated at the molecular and genetic levels to coordinate with plant development and respond to environmental cues. nih.govwikipedia.org This regulation primarily occurs at the level of gene transcription. nih.govyoutube.com

Transcriptional Control: The genes encoding biosynthetic enzymes like CPS, KS, and KO are controlled by specific promoter elements that respond to internal and external signals. For instance, studies in Stevia have shown that the expression of these key genes is downregulated in response to drought stress, leading to reduced production of steviol glycosides. wikipedia.org

Tissue-Specific Expression: The genes for stevane biosynthesis can also be expressed in a tissue-specific manner. In Ilex latifolia, the gene for ent-kaurene synthase (IlKS) showed the highest level of expression in the roots, suggesting this tissue is a primary site of ent-kaurene biosynthesis. maxapress.com Similarly, in Scoparia dulcis, genes for KS and KO were predominantly expressed in elongating tissues like roots. nih.gov

This multi-layered regulation ensures that the production of diterpenoids is finely tuned to the metabolic state and physiological needs of the plant.

Metabolic Fates of 13-Hydroxystevane in In Planta or In Vitro Systems

Once a 13-hydroxylated stevane intermediate like steviol is formed, its metabolic fate varies depending on the biological system.

In Planta Systems: In plants such as Stevia rebaudiana, the primary metabolic fate of steviol is extensive glycosylation. wikipedia.org A series of UDP-dependent glycosyltransferases (UGTs) sequentially attach glucose units to the hydroxyl group at C-13 and the carboxyl group at C-19. This process leads to the formation of a complex mixture of sweet-tasting steviol glycosides, which accumulate in the leaves. This glycosylation step is crucial for the compound's function as a secondary metabolite in the plant.

In Vitro Systems: In laboratory and industrial settings, the metabolic fate of 13-Hydroxystevane is determined by the design of the engineered system. Heterologous expression systems, often using microbes like E. coli or yeast (Saccharomyces cerevisiae), are powerful tools for studying and producing these compounds. nih.govnih.gov

If only the enzymes required to produce the 13-hydroxylated stevane core (CPS, KS, KO, KAH) are introduced into the host organism, the compound will accumulate as the final product. maxapress.comnih.gov

If downstream enzymes, such as specific UGTs, are also included in the engineered pathway, the 13-hydroxystevane intermediate will be further converted into its corresponding glycosides, mimicking the pathway found in the native plant. nih.gov This approach allows for the targeted production of specific high-value diterpenoids for various applications.

Data Tables

Table 1: Key Enzymes in the Biosynthesis of 13-Hydroxylated Stevane Derivatives

| Enzyme Name | Abbreviation | Function |

|---|---|---|

| Geranylgeranyl Pyrophosphate Synthase | GGPPS | Synthesizes GGPP from FPP and IPP. nih.gov |

| ent-Copalyl Diphosphate Synthase | CPS | Catalyzes the first cyclization step from GGPP to ent-CPP. researchgate.net |

| ent-Kaurene Synthase | KS | Catalyzes the second cyclization step from ent-CPP to ent-kaurene. maxapress.comwikipedia.org |

| ent-Kaurene Oxidase | KO | Oxidizes the C-19 methyl group of ent-kaurene to a carboxylic acid. wikipedia.orgfrontiersin.org |

| ent-Kaurenoic Acid 13-Hydroxylase | KAH | Adds a hydroxyl group at the C-13 position of ent-kaurenoic acid. |

Table 2: Key Compounds Mentioned | Compound Name | | | :--- | | 13-Hydroxystevane | | Geranylgeranyl Pyrophosphate (GGPP) | | ent-Copalyl Diphosphate (ent-CPP) | | ent-Kaurene | | ent-Kaurenol | | ent-Kaurenal | | ent-Kaurenoic Acid | | Steviol (ent-13-hydroxykaur-16-en-19-oic acid) | | Steviol Glycosides | | Gibberellins (GAs) | | Abscisic Acid (ABA) | | Farnesyl Pyrophosphate (FPP) | | Isopentenyl Pyrophosphate (IPP) |

Structural Elucidation and Advanced Spectroscopic Characterization of 13 Hydroxystevane

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution.

One-Dimensional NMR (¹H-NMR, ¹³C-NMR) for Carbon Framework and Proton Connectivity

One-dimensional NMR experiments provide fundamental information about the molecular structure.

¹H-NMR (Proton NMR): A hypothetical ¹H-NMR spectrum of 13-Hydroxystevane would show distinct signals for each unique proton in the molecule. The chemical shift (δ) of each signal would indicate the electronic environment of the proton. For instance, protons near the hydroxyl group at C-13 would be expected to appear at a lower field (higher ppm value) compared to other methylene (B1212753) or methyl protons in the tetracyclic stevane core. Integration of the signals would correspond to the number of protons generating each signal, and the splitting patterns (multiplicity, e.g., singlet, doublet, triplet) would reveal the number of adjacent protons, helping to establish proton-proton connectivity.

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum would display a signal for each unique carbon atom in 13-Hydroxystevane. rsc.org The chemical shift of the carbon bearing the hydroxyl group (C-13) would be significantly downfield (typically in the 60-80 ppm range) due to the deshielding effect of the oxygen atom. oregonstate.edunih.gov The other carbon signals would be distributed according to their position in the alkane-like framework, with quaternary carbons, methylenes, methines, and methyl groups appearing in characteristic regions. scielo.br

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY, DOSY) for Structural Connectivity and Stereochemistry

2D NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. nih.govscielo.br

COSY (Correlation Spectroscopy): This experiment would map out the ¹H-¹H coupling networks within the molecule, showing which protons are directly connected through two or three bonds. researchgate.net This would be instrumental in tracing the connectivity within the individual rings of the stevane skeleton.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). nih.gov This allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, proton signals. irisotope.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. researchgate.net It is particularly vital for identifying connections between different parts of the molecule through quaternary carbons (which have no attached protons and are thus invisible in HSQC) and for piecing together the entire carbon skeleton. youtube.com For example, HMBC would show correlations from the methyl protons to adjacent carbons, confirming their placement on the stevane frame.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is essential for determining the stereochemistry of the molecule, such as the relative orientation of substituents on the ring system.

DOSY (Diffusion-Ordered Spectroscopy): DOSY separates NMR signals based on the diffusion rates of molecules in solution. It can be used to confirm that all the observed NMR signals belong to a single molecule and to estimate the molecule's size.

Computational NMR Chemical Shift Prediction and Validation (e.g., DFT Calculations)

In modern structural elucidation, computational methods like Density Functional Theory (DFT) are often used to predict NMR chemical shifts. libretexts.org By calculating the theoretical ¹H and ¹³C NMR spectra for possible stereoisomers of 13-Hydroxystevane and comparing them with the experimental data, researchers could confidently confirm the correct structure and stereochemistry. chemguide.co.uk

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to measure the exact mass of the molecular ion of 13-Hydroxystevane with very high precision (typically to four or more decimal places). scielo.br This highly accurate mass measurement allows for the unambiguous determination of the molecular formula (e.g., C₂₀H₃₄O for 13-Hydroxystevane), distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Structural Subunit Delineation

In an MS/MS experiment, the molecular ion is isolated and then fragmented. The resulting fragment ions are detected, providing a "fingerprint" of the molecule's structure. The fragmentation pattern of 13-Hydroxystevane would be expected to show characteristic losses, such as the loss of a water molecule (H₂O) from the hydroxyl group and cleavage of the tetracyclic ring system at its weaker bonds. Analyzing these fragmentation pathways helps to confirm the connectivity of the molecular structure and the position of functional groups.

To provide the detailed, data-rich article as requested, access to a publication detailing the isolation or synthesis and subsequent spectroscopic analysis of 13-Hydroxystevane is required.

Ionization Techniques and Their Specificity for Diterpenoids

Mass spectrometry is a cornerstone in the structural elucidation of diterpenoids like 13-hydroxystevane and its glycosylated derivatives, steviol (B1681142) glycosides. The choice of ionization technique is critical for obtaining meaningful data.

Electrospray ionization (ESI) is a widely used soft ionization technique for analyzing steviol glycosides. researchgate.net It is particularly effective when coupled with liquid chromatography (LC-MS). ESI typically operates in the negative ion mode for these compounds, as it has been reported to be significantly more sensitive than the positive ion mode. researchgate.net This enhanced sensitivity is crucial for detecting and characterizing the complex array of glycosides present in extracts.

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of the ionized molecules. For steviol glycosides, dissociation patterns observed under different collision energies in ESI-QTOF-MS/MS can help determine the arrangement of sugar moieties attached to the diterpene core. researchgate.net A key fragmentation pathway involves the cleavage of the ester linkage at the C-19 position, which occurs readily at low collision energies. unimi.it This selective fragmentation allows for the differentiation of isomers. researchgate.net At higher collision energies, a series of fragment ions are produced, providing information about the sugar chains at both the C-13 and C-19 positions. unimi.it

Untargeted liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS) metabolomics analysis has also proven valuable in identifying a large number of diterpene glycosides, including novel acetylated steviol glycosides. nih.gov

Table 1: Common Ionization Techniques and Their Applications for Diterpenoids

| Ionization Technique | Abbreviation | Common Application for Diterpenoids | Key Advantages |

| Electrospray Ionization | ESI | Analysis of steviol glycosides, often in negative ion mode. researchgate.net | High sensitivity, suitable for polar and thermally labile molecules. researchgate.net |

| Tandem Mass Spectrometry | MS/MS | Structural elucidation of steviol glycosides by fragmentation analysis. researchgate.netresearchgate.net | Provides detailed information on sugar arrangement and linkage. researchgate.net |

| LC-MS/MS Metabolomics | Identification of a wide range of diterpene glycosides in complex mixtures. nih.gov | High-throughput screening and discovery of novel compounds. nih.gov |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, is a powerful non-destructive technique for identifying the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds, providing a molecular fingerprint.

For diterpenoids, IR and Raman spectra reveal characteristic bands corresponding to different parts of the molecule. For instance, in the diterpenoid sonderianin, C-H stretching vibrations are observed in the 2800-3000 cm⁻¹ region of the Raman spectrum. researchgate.net Carbonyl (C=O) stretching vibrations give rise to strong bands in the IR spectrum, typically around 1700-1750 cm⁻¹. researchgate.net

Raman spectroscopy has been systematically applied to the study of steviol glycosides. nih.gov By analyzing the Raman spectra of a series of high-purity diterpene glycosides, a comprehensive spectral library can be established. nih.gov This allows for the development of quantitative spectroscopic algorithms to characterize these compounds. nih.gov Specific vibrational modes from the glucose rings and the aglycone core can be identified and used to differentiate between various steviol glycosides. nih.gov For example, the C5-O5 stretching band in glucose rings appears around 887 cm⁻¹, while the C11-C12 stretching of the aglycone core is found near 898 cm⁻¹. nih.gov

Density Functional Theory (DFT) calculations are often used in conjunction with experimental vibrational spectra to aid in the assignment of specific vibrational modes to particular atomic motions within the molecule. researchgate.net

Table 2: Characteristic Vibrational Frequencies for Diterpenoids

| Functional Group/Vibration | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Method | Reference |

| C-H Stretching | 2800 - 3000 | Raman | researchgate.net |

| C=O Stretching | 1700 - 1750 | IR | researchgate.net |

| C5-O5 Stretching (Glucose) | ~887 | Raman | nih.gov |

| C11-C12 Stretching (Aglycone) | ~898 | Raman | nih.gov |

| OH-Deformation | 955 - 1462 | IR | scispace.com |

| H₂O Bending | ~1632 | IR | scispace.com |

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Electronic spectroscopy, specifically ultraviolet-visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis range.

For many diterpenoids, which may lack extensive conjugated systems, the UV-Vis absorption is often minimal or occurs at shorter wavelengths. However, the introduction of certain functional groups or the presence of impurities can lead to observable absorption bands. The UV-Vis spectrum of a compound can be influenced by the solvent and the pH of the solution. nih.gov For instance, changes in the UV/Vis absorption spectrum of a fullerene derivative upon the addition of an anion can be used to study complex formation. researchgate.net

In the context of catalysts containing diterpene-like structures, UV-Vis diffuse reflectance spectroscopy (DRS) can be used to characterize the electronic states of metal ions incorporated into the framework. researchgate.netkuleuven.be Theoretical calculations, such as time-dependent density functional theory (TDDFT), can be employed to predict and interpret the electronic spectra of these complex systems. kuleuven.be

While direct UV-Vis analysis of 13-hydroxystevane itself might be limited due to the absence of a strong chromophore, this technique is valuable for studying its derivatives or its interactions with other molecules.

X-ray Crystallography and Micro-Electron Diffraction (MicroED) for Solid-State Structure Determination

A significant challenge in X-ray crystallography is the need to grow well-ordered single crystals of sufficient size. youtube.com For many complex natural products, including some diterpenes, obtaining suitable crystals can be a major bottleneck. nih.gov

Micro-Electron Diffraction (MicroED) has emerged as a powerful alternative for structural determination, particularly for small molecules and materials that form only very small crystals. youtube.comproquest.com This cryo-electron microscopy (cryo-EM) method uses a beam of electrons instead of X-rays to obtain diffraction data from nanocrystals. youtube.com MicroED is advantageous because it requires significantly less material and can be used on crystals that are much too small for conventional X-ray diffraction. youtube.com The data collection is rapid, and the analysis often utilizes existing software developed for X-ray crystallography. youtube.commdpi.com MicroED has been successfully used to determine the structures of various small molecules, natural products, and pharmaceuticals, sometimes directly from powder formulations. proquest.com This technique holds great promise for the structural elucidation of challenging diterpenoids like 13-hydroxystevane, especially when large single crystals are unavailable. proquest.com

Table 3: Comparison of Solid-State Structure Determination Techniques

| Technique | Principle | Sample Requirement | Key Advantages |

| X-ray Crystallography | X-ray diffraction from a single crystal. wikipedia.org | Single crystal (micrometer size or larger). youtube.com | Provides highly accurate and detailed 3D structural information. wikipedia.org |

| Micro-Electron Diffraction (MicroED) | Electron diffraction from nanocrystals. youtube.com | Nanocrystals, often obtainable from powders. | Requires very small sample amounts; suitable for samples that don't form large crystals. youtube.com |

Advanced Methods for Chiral Purity and Absolute Configuration Determination

Determining the chiral purity and absolute configuration of stereogenic centers is a critical aspect of structural elucidation for chiral molecules like 13-hydroxystevane.

Several advanced methods are employed for this purpose. One powerful approach is the use of chiral derivatizing agents in combination with Nuclear Magnetic Resonance (NMR) spectroscopy. For example, the Mosher method, which involves forming diastereomeric esters or amides with a chiral reagent, can be used to determine the absolute configuration of stereocenters. usm.edu Analysis of the NMR spectra of these diastereomers can reveal differences in chemical shifts that correlate with the absolute stereochemistry. usm.edu

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is another valuable tool. The experimental ECD spectrum of a chiral molecule is compared with theoretical spectra calculated using methods like time-dependent density functional theory (TDDFT). nih.gov A good match between the experimental and calculated spectra for a particular enantiomer allows for the confident assignment of the absolute configuration. nih.gov This method is especially useful for complex molecules with multiple chromophores and conformational flexibility. nih.gov

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are other chiroptical techniques that measure the differential interaction of left and right circularly polarized light during vibrational transitions. stackexchange.com These methods can also be used to determine absolute configuration by comparing experimental spectra with DFT-calculated spectra. stackexchange.com

For determining enantiomeric purity, chiral chromatography techniques are widely used. nih.gov Chiral High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (HPLC-MS), can separate enantiomers and allow for their quantification, thus determining the enantiomeric excess (% ee) of a sample. nih.govresearchgate.net Capillary Electrophoresis (CE) with chiral selectors, such as cyclodextrins, is another high-efficiency method for enantiomeric separation and purity analysis. mdpi.com

Table 4: Methods for Chiral Analysis

| Method | Principle | Application |

| Chiral Derivatization with NMR | Formation of diastereomers with a chiral agent to induce observable NMR shift differences. usm.edu | Determination of absolute configuration. usm.edu |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light. nih.gov | Determination of absolute configuration, especially for molecules with chromophores. nih.gov |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. stackexchange.com | Determination of absolute configuration. stackexchange.com |

| Chiral HPLC/CE | Chromatographic or electrophoretic separation of enantiomers on a chiral stationary phase or with a chiral selector. nih.govmdpi.com | Determination of enantiomeric purity and ratio. nih.govmdpi.com |

| X-ray Crystallography | Direct determination of the 3D structure, including the absolute configuration (with anomalous dispersion). usm.edu | Unambiguous determination of absolute configuration for crystalline compounds. usm.edu |

Mechanistic Studies of 13 Hydroxystevane S Biological Activities in Vitro

Enzymatic Inhibition and Receptor Binding Studies

In contrast to the lack of data on mitochondrial effects, research has been conducted on the enzymatic inhibition properties of diterpenoids structurally related to 13-hydroxystevane, particularly in the context of overcoming antibiotic resistance.

Research has identified a natural diterpenoid, referred to as BBN149, as a promising adjuvant for the antibiotic colistin (B93849). nih.govnih.gov This compound specifically targets the mechanism of colistin resistance in Gram-negative bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae. nih.govnih.gov The primary resistance mechanism in these pathogens involves the modification of the lipid A component of lipopolysaccharide (LPS), a process catalyzed by the enzyme ArnT. nih.gov

13-hydroxystevane, in its role as an ArnT inhibitor, has been shown to potentiate the activity of colistin against resistant strains. nih.govnih.gov By inhibiting ArnT, the compound partially prevents the modification of lipid A, thereby restoring the bacteria's susceptibility to colistin. nih.govnih.gov Notably, this inhibitory effect is specific, as the compound shows no significant impact on colistin-susceptible strains and does not possess intrinsic growth-inhibitory activity on its own. nih.gov

The table below summarizes the adjuvant effect of the compound (referred to as BBN149 in the study) in combination with colistin against a resistant strain of P. aeruginosa.

Table 1: Adjuvant Activity of 13-Hydroxystevane (BBN149) with Colistin

| Treatment | Bacterial Strain | Effect on Bacterial Growth |

|---|---|---|

| Colistin alone | Colistin-Resistant P. aeruginosa | Minimal inhibition |

| 13-Hydroxystevane (BBN149) alone | Colistin-Resistant P. aeruginosa | No significant growth inhibition |

| Colistin + 13-Hydroxystevane (BBN149) | Colistin-Resistant P. aeruginosa | Significant potentiation of colistin's activity |

Data derived from in vitro growth inhibition assays. nih.gov

The identification of this diterpenoid as an ArnT inhibitor was achieved through in silico molecular docking studies. nih.govnih.gov This computational method simulates the binding of a ligand (13-hydroxystevane) to the active site of a receptor (the ArnT enzyme), providing insights into the binding affinity and potential inhibitory interactions. nih.gov

The virtual screening of a natural product library against the crystal structure of ArnT predicted that the diterpenoid would bind to the enzyme's catalytic site. nih.govnih.gov This binding is thought to interfere with the enzyme's function, leading to the observed biological effect. Subsequent experimental validation confirmed the compound's activity. Mass spectrometry analyses of lipid A from bacteria treated with the compound showed a partial reduction in the aminoarabinosylation, providing direct evidence of the inhibition of ArnT's enzymatic activity. nih.govnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| 13-Hydroxystevane |

| Atractyligenin |

| BBN149 |

| Colistin |

| Cyanide |

| Rotenone |

Antimicrobial Action Mechanisms (In Vitro)Specific data on the in vitro antimicrobial action mechanisms of 13-Hydroxystevane is not available. Standard mechanisms such as cell membrane disruption, inhibition of cellular processes, or interference with biofilm formation have been described for other compoundsmdpi.comnih.govmdpi.comnih.gov, but research has not yet extended to 13-Hydroxystevane.

Due to the strict requirement to focus solely on "13-Hydroxystevane" and the absence of specific research on this compound for the outlined topics, the requested article cannot be generated.

Structure Activity Relationship Sar Studies and Derivatives of 13 Hydroxystevane

Chemical Modification Strategies on the 13-Hydroxystevane Scaffold

The chemical manipulation of the 13-Hydroxystevane core, particularly at its C-13 hydroxyl group and other reactive sites, is a cornerstone of synthetic efforts to create novel derivatives with enhanced or altered biological activities. These strategies are primarily centered on modifying the hydroxylation and glycosylation patterns and altering the stereochemistry of the molecule.

Hydroxylation and Glycosylation Pattern Modifications

The native structure of 13-Hydroxystevane, also known as steviol (B1681142), is ent-13-hydroxykaur-16-en-19-oic acid. nih.gov The hydroxyl group at the C-13 position is a primary target for modification, most notably through glycosylation. The attachment of sugar moieties at this site, as well as at the C-19 carboxylic acid, is directly responsible for the sweet taste of steviol glycosides. nih.govmdpi.com

The diversity of naturally occurring steviol glycosides, such as stevioside (B1681144) and rebaudioside A, arises from the specific glycosylation patterns at these two positions. mdpi.com Synthetic and enzymatic strategies aim to replicate and expand upon this natural diversity. For example, the replacement of glucose with other sugars like rhamnose or xylose has been shown to alter the sweetness intensity and quality. nih.govnih.gov The synthesis of these modified glycosides often requires careful chemical strategies to achieve regioselective glycosylation, particularly at the sterically hindered tertiary hydroxyl group at C-13. nih.gov

Table 1: Examples of Glycosylation Modifications on the 13-Hydroxystevane (Steviol) Scaffold

| Base Compound | Modification Site(s) | Attached Group(s) | Resulting Compound(s) | Reference(s) |

| Steviol | C-13 and C-19 | Glucose | Steviolbioside, Stevioside, Rebaudioside A | nih.gov |

| Stevioside | C-13 and C-19 | Additional Glucose Units | Glucosylated Steviol Glycosides | nih.gov |

| Rebaudioside C | C-13 | Rhamnose-containing glycan | - | nih.gov |

| Rebaudioside F | C-13 | Xylose-containing glycan | - | nih.gov |

Stereochemical Alterations and Epimerization Effects

The stereochemistry of the 13-Hydroxystevane scaffold and its derivatives is critical to their biological function. The synthesis of derivatives often involves stereoselective transformations to yield specific isomers. mdpi.com While extensive research on the epimerization specifically at the C-13 position of 13-Hydroxystevane is not widely reported in the context of SAR for activities other than sweetness, the broader importance of stereochemistry in diterpenoid activity is well-established.

For instance, in the related rotenoid series of compounds, epimerization at a key stereocenter was shown to have a dramatic effect on biological activity, with the cis-isomer being significantly less active than the trans-isomer. nih.gov This highlights the general principle that the three-dimensional arrangement of functional groups is a crucial determinant of interaction with biological targets. In the context of 13-Hydroxystevane derivatives, maintaining the desired stereochemistry during synthesis is paramount to achieving the intended biological effect, whether it be receptor binding for taste or interaction with other cellular targets for therapeutic applications.

Systematic SAR Analysis of 13-Hydroxystevane Analogues

Systematic Structure-Activity Relationship (SAR) analysis of 13-Hydroxystevane analogues has been a key strategy in understanding how molecular structure translates into biological function. These studies have been particularly fruitful in the development of novel sweeteners and, more recently, in the exploration of other pharmacological activities.

Influence of Functional Groups on Biological Target Interactions

The functional groups appended to the 13-Hydroxystevane scaffold play a direct role in its interaction with biological targets. In the context of sweetness, the glycosidic moieties at C-13 and C-19 are the primary determinants of interaction with the sweet taste receptors, TAS1R2 and TAS1R3. nih.gov The number and linkage of these sugar units influence the binding affinity and efficacy at the receptor, thereby modulating the perceived sweetness and reducing undesirable aftertastes like bitterness. nih.gov

Beyond sweetness, derivatives of the isomeric isosteviol (B191626) have been studied for other biological activities. For example, the introduction of thiourea (B124793) fragments has been explored for inhibitory activity against activated coagulation factor X (FXa). nih.gov The synthesis of 1,3-aminoalcohol derivatives of isosteviol has revealed that N-benzyl substitution can be crucial for antiproliferative activity against cancer cell lines. mdpi.com Furthermore, the creation of an exo-methylene cyclopentanone (B42830) unit on the steviol backbone has led to derivatives with potent antitumor activity. nih.govacs.org These examples underscore the principle that specific functional groups are required to engage with different biological targets, leading to a diverse range of pharmacological effects.

Table 2: Influence of Functional Groups on the Biological Activity of Steviol/Isosteviol Derivatives

| Scaffold | Functional Group Modification | Biological Target/Activity | Reference(s) |

| Steviol | Glycosylation at C-13 and C-19 | Sweet Taste Receptors (TAS1R2/TAS1R3) | nih.govnih.gov |

| Isosteviol | Thiourea fragments | Activated Coagulation Factor X (FXa) Inhibition | nih.gov |

| Isosteviol | 1,3-Aminoalcohol with N-benzyl substitution | Antiproliferative Activity | mdpi.com |

| Steviol | Exo-methylene cyclopentanone unit | Antitumor Activity | nih.govacs.org |

Impact of Stereochemistry on Mechanistic Pathways

In the realm of other biological activities, the stereochemistry of steviol derivatives has been shown to be a key factor. For instance, a study on steviol derivatives with an exo-methylene cyclopentanone unit found that a specific derivative, 8f , exhibited potent antiproliferative activity by arresting the cell cycle at the G0/G1 phase and inducing apoptosis through the inhibition of the PI3K/Akt/mTOR and NF-κB pathways. nih.govacs.org The precise three-dimensional structure of 8f is undoubtedly crucial for its ability to interact with the components of these signaling pathways. Any alteration in its stereochemistry would likely lead to a significant change in its biological activity profile.

Computational Approaches for SAR Prediction and Lead Optimization

In recent years, computational methods have become an indispensable tool for predicting the Structure-Activity Relationships of 13-Hydroxystevane derivatives and for guiding lead optimization. These in silico techniques offer a rapid and cost-effective way to screen virtual libraries of compounds and to understand the molecular basis of their activity.

Quantitative Structure-Activity Relationship (QSAR) models have been developed for various series of steviol and isosteviol derivatives. nih.govmdpi.com These models use statistical methods to correlate the physicochemical properties and structural features of compounds with their biological activities. For example, a QSAR analysis was applied to a set of isosteviol derivatives to understand their inhibitory action on activated coagulation factor X (FXa). nih.gov

Molecular docking simulations have been instrumental in elucidating the binding modes of steviol glycosides with sweet and bitter taste receptors. nih.govnih.govresearchgate.net These studies have helped to explain why different glycosides exhibit varying taste profiles by revealing the specific hydrogen bonding and other non-covalent interactions that stabilize the ligand-receptor complex. nih.gov For instance, computational models have demonstrated a high correlation between the cumulative interaction energies of steviol glycosides with taste receptors and their perceived sweetness. nih.gov These models can also predict the sweetness of novel or rare glycosides, thereby facilitating the targeted synthesis of compounds with desired sensory attributes. nih.gov

Furthermore, molecular dynamics simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic picture of the binding event. nih.gov These computational approaches, when used in conjunction with experimental data, provide a powerful platform for the rational design and optimization of 13-Hydroxystevane derivatives with tailored biological activities.

Advanced Analytical Methodologies for 13 Hydroxystevane Research

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of non-volatile or thermally sensitive compounds like 13-Hydroxystevane. wjpmr.comresearchgate.net Its precision and applicability to a wide range of analytes make it invaluable for determining the concentration of specific compounds in various samples. wjpmr.comnih.gov The fundamental principle of HPLC involves the separation of components in a mixture as they are carried by a liquid mobile phase through a column packed with a solid stationary phase. wjpmr.com The separation is based on the differential partitioning of the analytes between the two phases. wjpmr.com

The development of a robust HPLC method is a multi-step process aimed at achieving optimal separation (resolution) and detection (sensitivity) for the analyte of interest. thermofisher.com This process involves systematically scouting and optimizing various chromatographic parameters.

Key steps in method development include:

Column Selection: The choice of the stationary phase is critical. For a diterpenoid like 13-Hydroxystevane, a reverse-phase column (e.g., C18) is commonly the first choice, where a non-polar stationary phase is used with a polar mobile phase. wjpmr.com

Mobile Phase Optimization: The composition of the mobile phase (the eluent) is adjusted to control the retention and separation of the analyte. This often involves testing different solvent mixtures (e.g., acetonitrile (B52724) and water, or methanol (B129727) and water) and pH modifiers. ajol.info Gradient elution, where the mobile phase composition is changed during the run, is frequently employed to improve the resolution of complex mixtures.

Flow Rate Adjustment: Altering the flow rate of the mobile phase can affect resolution and analysis time. While a faster flow rate decreases run time, it can also reduce separation efficiency; conversely, a slower flow rate may lead to peak broadening. ajol.info

Research findings indicate that small, deliberate changes to these parameters can significantly impact the quality of the separation. For instance, optimizing the mobile phase composition and flow rate is crucial for achieving baseline resolution between the target analyte and closely related impurities or matrix components.

Table 1: Illustrative Data for HPLC Method Optimization for 13-Hydroxystevane This table presents hypothetical data to illustrate the method development process.

| Trial | Column | Mobile Phase (Acetonitrile:Water) | Flow Rate (mL/min) | Resolution (Analyte vs. Impurity) | Observations |

|---|---|---|---|---|---|

| 1 | C18, 5 µm, 4.6x250mm | 60:40 (Isocratic) | 1.0 | 1.2 | Poor separation, co-elution likely. |

| 2 | C18, 5 µm, 4.6x250mm | 70:30 (Isocratic) | 1.0 | 1.8 | Improved separation, but peak tailing observed. |

| 3 | C18, 5 µm, 4.6x250mm | Gradient: 50% to 80% ACN over 15 min | 1.0 | 2.5 | Good resolution, sharp peaks. |

| 4 | C18, 5 µm, 4.6x250mm | Gradient: 50% to 80% ACN over 15 min | 0.8 | 2.7 | Excellent resolution, but longer run time. |

The choice of detector is paramount for achieving the required sensitivity and selectivity. For a compound like 13-Hydroxystevane, which may lack a strong native chromophore for UV-Visible detection, several strategies can be employed.

UV-Vis Detectors: These are common but may offer limited sensitivity if the analyte has poor UV absorbance. Wavelength selection is optimized by scanning the analyte's UV spectrum to find the wavelength of maximum absorbance. researchgate.net

Fluorescence Detection (FLD): FLD offers significantly higher sensitivity and selectivity compared to UV detection. encyclopedia.pubnih.gov However, it requires the analyte to be naturally fluorescent or to be chemically modified with a fluorescent tag (a process called derivatization). encyclopedia.pubpan.olsztyn.pl

Evaporative Light Scattering Detector (ELSD): This detector is suitable for non-volatile analytes that lack a UV chromophore. It provides a response that is more uniform and less dependent on the analyte's optical properties.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of selectivity and sensitivity, allowing for definitive identification based on the analyte's mass-to-charge ratio. nih.gov

Optimization of detector parameters, such as setting the optimal excitation and emission wavelengths for FLD or tuning ion source parameters for MS, is crucial for maximizing the signal-to-noise ratio and achieving low limits of detection. researchgate.net

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Metabolites

While 13-Hydroxystevane itself is generally not volatile enough for direct GC analysis, GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile organic compounds. nih.govnih.gov In the context of 13-Hydroxystevane research, GC-MS is invaluable for analyzing volatile metabolites that may arise from its biotransformation in biological systems or for identifying volatile degradation products from stability studies. nih.govresearchgate.net

The process typically involves:

Extraction: Volatile compounds are extracted from the sample matrix using methods like headspace solid-phase microextraction (HS-SPME) or steam distillation. nih.govresearchgate.net

Separation: The extracted volatiles are separated on a capillary column within the gas chromatograph. The oven temperature is programmed to ramp up over time, allowing compounds to elute based on their boiling points and interaction with the stationary phase. nih.govmdpi.com

Detection and Identification: As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for highly confident identification by comparison to spectral libraries. mdpi.commdpi.com

A typical GC oven temperature program might start at a low temperature (e.g., 50°C) and gradually increase to a high temperature (e.g., 250°C) to ensure the separation of a wide range of volatile compounds. nih.gov

Method Validation Parameters and Regulatory Compliance in Research

To ensure that an analytical method is suitable for its intended purpose, it must be validated. thermofisher.comslideshare.net Method validation is a formal process that provides documented evidence that the method is reliable, reproducible, and accurate for the analysis of the target compound. europa.eu The International Council for Harmonisation (ICH) provides widely accepted guidelines for analytical method validation. biotech-spain.comeuropa.euich.org

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. biotech-spain.com In research involving complex matrices like plant extracts or biological fluids, demonstrating specificity is critical. researchgate.netthermofisher.com

This is typically evaluated by:

Analyzing Blank Matrices: A sample matrix known to be free of the analyte is analyzed to ensure that no endogenous components interfere with the analyte's signal.

Spiking Studies: The blank matrix is spiked with the analyte and potential interfering compounds to demonstrate that the analyte peak is well-resolved from all other peaks.

Peak Purity Analysis: Using detectors like a photodiode array (PDA) or MS, the purity of the analyte peak can be assessed to confirm it is not composed of multiple co-eluting compounds.

These parameters collectively define the quantitative performance of the analytical method. europa.euelementlabsolutions.com

Linearity: This is the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu It is determined by analyzing a series of standards at a minimum of five different concentrations and performing a linear regression analysis of concentration versus instrument response. ich.orggmpinsiders.com

Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision. europa.eugmpinsiders.com

Accuracy: This expresses the closeness of the results obtained by the method to the true value. elementlabsolutions.com It is often determined through recovery studies, where a known amount of the analyte is added to a sample matrix, and the percentage of the analyte recovered by the method is calculated. europa.eu Accuracy should be assessed at a minimum of three concentration levels covering the specified range. europa.eu

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. elementlabsolutions.com It is usually expressed as the relative standard deviation (%RSD) and is evaluated at two levels:

Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment. ich.org

Intermediate Precision: Assesses the effects of random events within a laboratory, such as different days, different analysts, or different equipment. ich.org

Table 2: Illustrative Method Validation Data for a 13-Hydroxystevane HPLC Assay This table presents hypothetical data to illustrate the results of a method validation study based on ICH guidelines.

| Validation Parameter | Test | Acceptance Criteria | Result |

|---|---|---|---|

| Specificity | Analyze blank and spiked matrix | No interference at analyte retention time | Pass |

| Linearity | 5 concentrations across the range | Correlation Coefficient (r²) ≥ 0.998 | 0.9995 |

| Range | Derived from Linearity, Accuracy, Precision data | 10 - 200 µg/mL | Confirmed |

| Accuracy (% Recovery) | Spike recovery at 3 levels (n=3) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (%RSD) | |||

| - Repeatability | 6 replicates at 100% concentration | ≤ 2.0% | 0.85% |

| - Intermediate Precision | Different day, different analyst | ≤ 2.0% | 1.32% |

Quantification of Limits of Detection (LOD) and Quantification (LOQ)

The limits of detection (LOD) and quantification (LOQ) are crucial parameters in the validation of analytical methods, indicating the smallest concentration of an analyte that can be reliably detected and quantified, respectively. For steviol (B1681142) glycosides, these values are typically determined using High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as Ultraviolet (UV) and Mass Spectrometry (MS).

Research on a range of steviol glycosides provides insight into the typical LOD and LOQ values that can be expected in the analysis of 13-Hydroxystevane. A study utilizing an Ultra-High-Performance Liquid Chromatography (UHPLC) method with UV and Evaporative Light-Scattering Detection (ELSD) reported LODs and LOQs for five steviol glycosides to be less than 10 µg/mL and 30 µg/mL, respectively nih.gov. Another fast isocratic HPLC method developed for the analysis of nine steviol glycosides demonstrated an LOD of 0.0004 mg/mL and an LOQ of 0.0038 mg/mL for rebaudioside A researchgate.net.